molecular formula C21H21N3O5S B2715894 3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1706385-58-1

3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2715894
CAS No.: 1706385-58-1
M. Wt: 427.48
InChI Key: YZFSKKLDPZWBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones and their derivatives for antimicrobial activities. These compounds have been synthesized through various chemical reactions involving Schiff bases and benzoxazinone derivatives. The antimicrobial studies suggest that compounds with chloro and methoxy groups exhibit significant activity against both bacterial and fungal strains. The structure-activity relationship reveals that specific functional groups contribute to their antimicrobial efficacy (Patel & Patel, 2011); (Lokh, Wala, & Patel, 2013).

Anti-inflammatory and Analgesic Activities

Studies have also been conducted on the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and their evaluation for analgesic and anti-inflammatory activities. These studies have shown that specific derivatives demonstrate potent anti-inflammatory and analgesic effects, with some compounds exhibiting activities comparable or superior to standard drugs like diclofenac sodium. This suggests their potential as therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2011).

Sulfonylation and Chemical Modification

Research into the regioselective sulfonylation and subsequent N- to O-sulfonyl migration of quinazolin-4(3H)-ones and analogous compounds has provided insights into the chemical behavior and potential applications of these compounds in designing more effective molecules. The sulfonylation process and the unexpected 1,3-sulfonyl migration observed in these studies contribute to the fundamental understanding of their chemical properties, which is crucial for their application in medicinal chemistry (Mertens et al., 2013).

Synthesis of Derivatives for Various Biological Activities

The synthesis of derivatives from the quinazolin-4(3H)-one framework has been extensively studied, leading to compounds with varied biological activities. These activities include antimicrobial, anti-inflammatory, and analgesic properties, showcasing the versatility of this chemical structure in pharmaceutical research. The development of these derivatives involves complex synthetic routes, highlighting the compound's role in fostering innovation in drug discovery and development (Asker & Nsaif, 2014).

Properties

IUPAC Name

3-[3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-29-15-6-8-16(9-7-15)30(27,28)17-12-24(13-17)20(25)10-11-23-14-22-19-5-3-2-4-18(19)21(23)26/h2-9,14,17H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSKKLDPZWBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.